3-(2-Quinolin-2-yl-vinyl)-phenol, also known as 2-(3-phenyl-2-quinolinyl)vinyl phenol, is a compound that combines the structural features of quinoline and phenolic compounds. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
3-(2-Quinolin-2-yl-vinyl)-phenol belongs to the class of styrylquinoline derivatives. These compounds are characterized by their vinyl group attached to a quinoline moiety, which is further connected to a phenolic structure. This classification is significant due to the diverse biological activities associated with quinoline derivatives.
The synthesis of 3-(2-Quinolin-2-yl-vinyl)-phenol can be achieved through several methods, primarily involving the reaction of quinoline derivatives with aldehydes or other electrophiles. One efficient method reported involves the use of dimethyl sulfoxide (DMSO) as both a solvent and reactant, facilitating the regioselective incorporation of carbon atoms into the target molecule under mild conditions without the need for metal catalysts .
The molecular structure of 3-(2-Quinolin-2-yl-vinyl)-phenol features:
3-(2-Quinolin-2-yl-vinyl)-phenol can participate in various chemical reactions typical for styryl compounds, including:
In particular, the compound can undergo reactions that modify the vinyl or phenolic groups, leading to derivatives with enhanced biological activity or altered physical properties.
The mechanism of action for compounds like 3-(2-Quinolin-2-yl-vinyl)-phenol often involves interaction with biological targets such as enzymes or receptors. For instance, studies have shown that similar compounds can inhibit angiogenesis and exhibit cytotoxic effects on cancer cells .
Research indicates that these compounds may act through pathways involving oxidative stress or modulation of signaling pathways related to cell proliferation and apoptosis.
3-(2-Quinolin-2-yl-vinyl)-phenol is typically characterized by:
Key chemical properties include:
3-(2-Quinolin-2-yl-vinyl)-phenol has potential applications in:
The ongoing research in this area suggests that 3-(2-Quinolin-2-yl-vinyl)-phenol could play a significant role in future therapeutic developments and scientific advancements.
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with therapeutic applications evolving significantly over centuries. The earliest quinoline-based therapeutics originated from natural products—Cinchona alkaloids like quinine demonstrated antimalarial properties in the 17th century [5] [7]. This spurred systematic exploration of the quinoline core, leading to synthetic derivatives such as chloroquine and hydroxychloroquine in the 20th century. These agents leveraged quinoline’s ability to intercalate into biomolecular targets, though their mechanisms extended beyond antiparasitic activity to immunomodulation [7] [10].
The late 20th and early 21st centuries witnessed a strategic shift toward targeting specific disease pathways. Phenotype-based screening identified quininib (2-[(E)-2-(quinolin-2-yl)vinyl]phenol) as a novel antiangiogenic agent in zebrafish models, marking a critical transition from infectious diseases to oncology and inflammation [1] [3]. Subsequent optimization yielded analogues like Q8 ((E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol), enhancing potency through rational substitutions. Concurrently, kinase inhibitors incorporating quinoline—such as cabozantinib—validated quinoline’s versatility in targeting tyrosine kinases implicated in tumor angiogenesis [9]. This historical trajectory underscores quinoline’s evolution from a natural product derivative to a tailored chemotype for complex pathologies.
Table 1: Key Milestones in Quinoline-Based Drug Development
Time Period | Representative Agents | Primary Therapeutic Application | Mechanistic Insight |
---|---|---|---|
17th–19th C. | Quinine | Antimalarial | DNA intercalation; Heme polymerization inhibition |
1940s–1950s | Chloroquine | Antimalarial/Autoimmunity | Lysosomal pH modulation; TLR inhibition |
1990s–2000s | Topotecan | Anticancer | Topoisomerase I inhibition |
2010s | Quininib/Q8 analogues | Antiangiogenic | CysLT receptor antagonism; VEGF suppression |
2020s | Cabozantinib | Anticancer (multi-kinase inhibitor) | c-Met/VEGFR2 inhibition |
Phenolic groups serve as critical pharmacophoric elements in quinoline derivatives, influencing target engagement, solubility, and redox properties. In 3-(2-quinolin-2-yl-vinyl)-phenol and its analogues, the phenolic hydroxyl group participates in hydrogen bonding with residues in the cysteinyl leukotriene receptors (CysLT₁/CysLT₂), enhancing receptor-ligand stability [1] [3]. This interaction is stereoelectronically optimized in the para-hydroxy configuration of Q8, which demonstrates superior antiangiogenic activity compared to mono-hydroxy or non-hydroxylated analogues like quininib [1].
The position and number of phenolic groups further dictate physicochemical behavior:
Table 2: Impact of Phenolic Substitution on Quinoline Bioactivity
Substitution Pattern | Example Compound | Key Bioactivity (IC₅₀/EC₅₀) | Effect on Pharmacodynamics |
---|---|---|---|
Non-hydroxylated | Quininib | CysLT₁ IC₅₀: ~10 μM | Moderate receptor binding; limited VEGF reduction |
Ortho-hydroxy | Q18 (Z-isomer) | ISV inhibition at 1 μM: 30% | Enhanced cellular uptake; suboptimal solubility |
Para-hydroxy | Q8 | ISV inhibition at 0.5 μM: 12.4% | Optimal H-bonding; dual CysLT/VEGF inhibition |
Ortho/Para-dihydroxy | Q7 (Q8 precursor) | Toxic at 10 μM | High redox activity; cytotoxicity concerns |
Current antiangiogenic therapies face significant limitations, necessitating novel agents like 3-(2-quinolin-2-yl-vinyl)-phenol derivatives. Vascular endothelial growth factor (VEGF)-targeted biologics (e.g., bevacizumab) exhibit transient efficacy in cancers and retinopathies due to:
Inflammatory pathways intertwined with angiogenesis—particularly cysteinyl leukotriene (CysLT) signaling—remain underexploited. CysLT₁ receptors are overexpressed in colorectal cancer and correlate with poor prognosis, yet no CysLT-targeted agents are clinically approved for oncology [1]. Quininib analogues address this gap by concurrently inhibiting CysLT receptors and downstream effectors like NF-κB, calpain-2, and VEGF. This multi-target action suppresses compensatory angiogenesis; for example, Q8 combined with bevacizumab yields additive antiangiogenic effects in endothelial models by blocking VEGF-dependent and -independent pathways [1] [3].
Table 3: Limitations of Current Antiangiogenic Therapies vs. Quinoline-Based Approaches
Therapeutic Class | Key Limitations | Quinoline-Based Solutions |
---|---|---|
Anti-VEGF biologics | Resistance via FGF/PDGF upregulation; high cost | CysLT antagonism prevents compensatory signaling |
Small-molecule TKIs | Off-target toxicity (hypertension, fatigue) | Selective CysLT inhibition; lower effective doses |
COX-2/LT inhibitors | Limited efficacy in metastatic disease | Dual suppression of VEGF/NF-κB/calpain-2 |
Metabolic antiangiogenics | Narrow therapeutic window (e.g., metformin) | ROS scavenging by phenolic groups reduces toxicity |
The structural plasticity of 3-(2-quinolin-2-yl-vinyl)-phenol enables modular design to address these challenges. Future derivatives could target hybrid angiogenic-inflammatory pathways (e.g., CysLT/VEGFR2 heterodimers) or leverage phenolic redox activity to modulate hypoxic tumor microenvironments [1] [8] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3